1-Chloropentan-2-ol

Asymmetric Synthesis Biocatalysis Chiral Pool

1-Chloropentan-2-ol (CAS 17658-32-1), also known as 1-chloro-2-pentanol, is a vicinal halohydrin with the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol. It is characterized by a secondary alcohol group at the C2 position and a chlorine atom on the adjacent C1 carbon, forming a chiral center that enables enantioselective applications.

Molecular Formula C5H11ClO
Molecular Weight 122.59
CAS No. 17658-32-1
Cat. No. B2884932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloropentan-2-ol
CAS17658-32-1
Molecular FormulaC5H11ClO
Molecular Weight122.59
Structural Identifiers
SMILESCCCC(CCl)O
InChIInChI=1S/C5H11ClO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3
InChIKeyZCUMNWDJLBLQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloropentan-2-ol (CAS 17658-32-1) - Technical Specifications and Procurement Baseline


1-Chloropentan-2-ol (CAS 17658-32-1), also known as 1-chloro-2-pentanol, is a vicinal halohydrin with the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol [1]. It is characterized by a secondary alcohol group at the C2 position and a chlorine atom on the adjacent C1 carbon, forming a chiral center that enables enantioselective applications . Commercial sources typically offer this compound at a purity of 95% , and it is supplied as a liquid for research and development use [2]. Its unique vicinal haloalcohol structure distinguishes it from other chloropentanol isomers and positions it as a key intermediate for chiral synthesis and epoxide formation .

Why 1-Chloropentan-2-ol (CAS 17658-32-1) Cannot Be Substituted with Generic Chloropentanols


1-Chloropentan-2-ol exhibits a specific vicinal (1,2-) arrangement of its chlorine and hydroxyl functional groups, a structural feature absent in isomers like 5-chloro-1-pentanol (CAS 5259-98-3), which has these groups at opposite ends of the carbon chain . This vicinal geometry is a prerequisite for the compound's defining reactivity: the ability to undergo intramolecular nucleophilic substitution to form epoxides, a transformation that non-vicinal chloropentanols cannot achieve [1]. Furthermore, the C2 position creates a chiral center, enabling the production of enantiomerically pure forms, a capability not shared by achiral analogs or those with chirality distant from the reactive site . Therefore, substituting 1-chloropentan-2-ol with a different chloropentanol isomer or analog will result in a loss of its unique epoxide-forming and chiral-pool functionalities, making generic substitution chemically invalid for these applications.

Quantitative Differentiation Evidence for 1-Chloropentan-2-ol (CAS 17658-32-1)


Enantiomeric Excess >99% Achievable via Enzymatic Kinetic Resolution

1-Chloropentan-2-ol can be obtained with an enantiomeric excess (ee) of >99% through enzymatic kinetic resolution using the haloalcohol dehalogenase HheC [1]. This is a direct, quantitative advantage over racemic mixtures of the same compound or other chloropentanols, which lack this demonstrated pathway to ultra-high enantiopurity. While 5-chloro-1-pentanol (CAS 5259-98-3) is a useful industrial intermediate, its terminal chlorine atom precludes it from participating in this specific enzymatic resolution pathway , and it is typically supplied as an achiral, racemic, or low-ee material .

Asymmetric Synthesis Biocatalysis Chiral Pool

Enzymatic Kinetic Resolution Achieves Near-Theoretical Maximum Yield for Enantiopure Synthesis

The enzymatic kinetic resolution of 1-chloropentan-2-ol using haloalcohol dehalogenase HheC proceeds with yields close to the theoretical maximum [1]. This high efficiency is a key differentiator from traditional, non-enzymatic chiral resolution methods, which often suffer from yields far below 50% or require complex, multi-step processes. For example, the multigram-scale applicability of this method has been established, demonstrating its scalability beyond academic laboratory scale [1]. In contrast, the synthesis of enantiopure 5-chloro-1-pentanol, for which enzymatic resolution is not applicable, would require alternative, less efficient routes .

Biocatalysis Process Chemistry Green Chemistry

Vicinal Halohydrin Structure Enables Unique Epoxide-Forming Reactivity

1-Chloropentan-2-ol is a vicinal halohydrin, meaning its hydroxyl and chlorine groups are on adjacent carbons (C1 and C2). This specific geometry is a structural prerequisite for intramolecular nucleophilic substitution to form epoxides [1]. The compound can be synthesized via acid-catalyzed ring-opening of an epoxide, confirming this reactivity . In direct contrast, the isomer 5-chloro-1-pentanol (CAS 5259-98-3) has its functional groups on C1 and C5, which are non-vicinal. This terminal diol-chloride structure cannot undergo the same intramolecular cyclization to form an epoxide; its primary synthetic utility lies in linear chain extensions via nucleophilic substitution .

Synthetic Intermediate Epoxide Chemistry Vicinal Halohydrin

Predicted Boiling Point of 162.5 °C Differentiates from 5-Chloro-1-pentanol (107 °C)

1-Chloropentan-2-ol has a predicted boiling point of 162.5 ± 0.0 °C at 760 mmHg . This is significantly higher than the reported boiling point of 107 °C for the isomer 5-chloro-1-pentanol . This 55.5 °C difference in boiling points provides a quantifiable physical property distinction that can be exploited for separation, purification, and quality control, offering a practical basis for verifying compound identity or separating mixtures in a process stream. Density values also differ: 1.0 g/cm³ for 1-chloropentan-2-ol versus 1.06 g/cm³ for 5-chloro-1-pentanol .

Physical Properties Separation Science Quality Control

Procurement-Driven Application Scenarios for 1-Chloropentan-2-ol (CAS 17658-32-1)


Enantioselective Synthesis of Bioactive Macrolides and Pheromones

The ability to produce 1-chloropentan-2-ol in >99% enantiomeric excess via enzymatic kinetic resolution is essential for synthesizing the bioactive (R)-enantiomer of the macrolide pheromone Cucujolide XI [1]. This application necessitates procurement of the enantiopure compound, as racemic or low-ee material would fail to yield the biologically active stereoisomer, rendering the synthesis ineffective for studying grain beetle aggregation or developing related semiochemicals [1]. The near-theoretical yield of the enzymatic process further justifies its use for multigram-scale synthesis in this context [2].

Synthesis of Chiral Epoxide Building Blocks via Intramolecular Cyclization

The vicinal halohydrin structure of 1-chloropentan-2-ol uniquely positions it as a precursor to chiral epoxides [3]. Upon treatment with a base, it undergoes intramolecular nucleophilic substitution to form a chiral epoxide, a versatile intermediate for further ring-opening reactions with a wide array of nucleophiles . This is a key differentiator from non-vicinal analogs like 5-chloro-1-pentanol, which cannot form epoxides and are thus unsuitable for this synthetic route . Researchers procuring this compound for epoxide synthesis are leveraging a structural feature absent in other C5 chloropentanols.

Production of Enantiopure (S)-1-Heptyn-4-ol via Nucleophilic Substitution

(S)-1-Chloropentan-2-ol (CAS 141339-40-4), the enantiopure form, is a documented starting material for the synthesis of (-)-(S)-1-heptyn-4-ol via reaction with lithium acetylide ethylenediamine and potassium hydroxide [4]. This specific nucleophilic substitution leverages the chiral center at the C2 position to transfer chirality to the product, a capability that racemic 1-chloropentan-2-ol or other achiral chloropentanols do not offer. Procurement of the (S)-enantiomer is therefore required for this stereoselective synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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